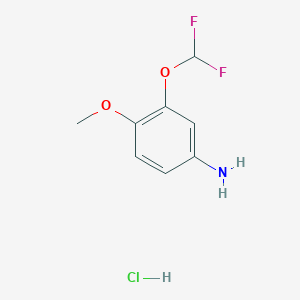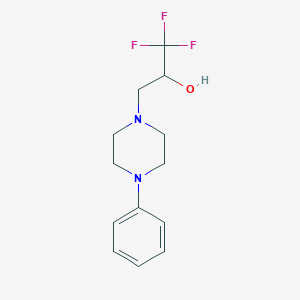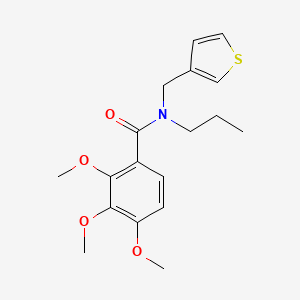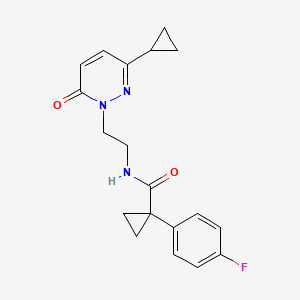
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that garners significant interest in the fields of medicinal chemistry and pharmacology. Its complex structure, featuring a cyclopropane ring, pyridazine derivative, and a fluorophenyl group, makes it a promising candidate for various biochemical and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide generally involves several key steps:
Cyclopropylcarboxamide Formation: : Starting with the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, this precursor is typically converted into its corresponding amide.
Pyridazinone Formation: : The cyclopropylcarboxamide is then reacted with a suitable hydrazine derivative to form the pyridazinone ring. This step often requires controlled conditions such as elevated temperatures and specific catalysts.
Coupling Reaction: : The critical step involves coupling the pyridazinone with the ethylamine chain under reductive amination conditions, often using agents like sodium cyanoborohydride.
Industrial Production Methods
For industrial-scale production, more streamlined and cost-effective processes are employed. These may include:
Continuous Flow Synthesis: : Enhancing the efficiency and yield of the compound.
Optimization of Reaction Conditions: : Using high-throughput screening to determine optimal temperatures, solvents, and catalysts.
化学反応の分析
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide undergoes several types of reactions, including:
Oxidation: : Typically yielding more oxidized derivatives of the pyridazine ring.
Reduction: : Producing reduced forms of the carbonyl groups present in the compound.
Substitution: : Halogen or alkyl substitutions primarily on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for selective bromination.
Major Products
Oxidized derivatives like pyridazinone oxides.
Reduced forms including alcohol derivatives of the original structure.
Substituted aromatic compounds, especially halogenated derivatives.
科学的研究の応用
The compound's unique structure makes it a valuable subject of study across various scientific disciplines:
Chemistry: : Used as a model compound for studying reaction mechanisms and molecular interactions.
Biology: : Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly as an anti-inflammatory or anticancer agent.
Industry: : Employed in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves:
Molecular Targets: : Primarily targets enzymes involved in inflammation and cell proliferation.
Pathways: : Engages in pathways such as the inhibition of cyclooxygenase (COX) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
類似化合物との比較
Uniqueness
The incorporation of a cyclopropane ring, which enhances the stability and bioavailability of the compound.
The presence of a fluorophenyl group, increasing its lipophilicity and membrane permeability.
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylcyclopropanecarboxamide: : Lacks the fluorine atom, affecting its chemical properties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: : Contains chlorine instead of fluorine, altering its reactivity and interactions.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide stands out due to its unique combination of structural elements, making it a compound of significant interest for further research and development.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-3-14(4-6-15)19(9-10-19)18(25)21-11-12-23-17(24)8-7-16(22-23)13-1-2-13/h3-8,13H,1-2,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHBSMMQSBVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
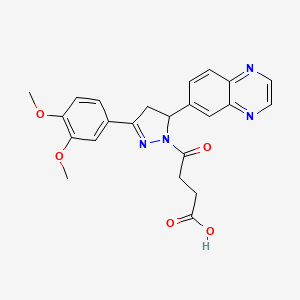
![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)
![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)
![N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2783591.png)
![1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)
![2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol](/img/structure/B2783596.png)
